1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a tetrahydroquinoline core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The Boc group can be removed through reduction reactions.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Strong acids such as trifluoroacetic acid or hydrochloric acid in methanol can remove the Boc group.
Substitution: Reagents like trimethylsilyl iodide followed by methanol can be used for Boc deprotection.
Major Products
The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted quinoline derivatives.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves the protection of the amine group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions . The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-6-methylpiperidine-2-carboxylic acid
- 3-{[(Tert-butoxy)carbonyl]amino}-1-methoxycyclobutane-1-carboxylic acid
- 1-BOC-6-methoxyindole-2-boronic acid
Uniqueness
1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its combination of a Boc-protected amine, a methoxy group, and a tetrahydroquinoline core. This combination allows for versatile chemical transformations and applications in various fields.
Properties
Molecular Formula |
C16H21NO5 |
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Molecular Weight |
307.34 g/mol |
IUPAC Name |
6-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-11(14(18)19)12-9-10(21-4)5-6-13(12)17/h5-6,9,11H,7-8H2,1-4H3,(H,18,19) |
InChI Key |
KLHZJJFXWSNWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)OC)C(=O)O |
Origin of Product |
United States |
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